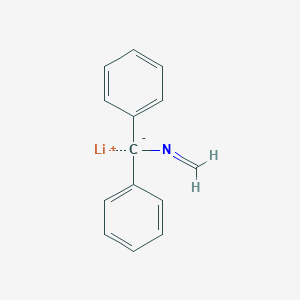
Lithium (methylideneamino)(diphenyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (methylideneamino)(diphenyl)methanide is an organolithium compound that features a lithium atom bonded to a carbon atom, which is further connected to a methylideneamino group and two phenyl groups. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilic and basic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium (methylideneamino)(diphenyl)methanide typically involves the reaction of a halogenated precursor with lithium metal. One common method is the lithium-halogen exchange reaction, where a halogenated precursor such as bromomethylideneamino(diphenyl)methane reacts with lithium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the reactive nature of lithium metal and the halogenated precursors. The reaction conditions are carefully controlled to optimize yield and purity, often involving continuous monitoring and adjustment of temperature, solvent, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Lithium (methylideneamino)(diphenyl)methanide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, attacking electrophilic carbon atoms in alkyl halides or carbonyl compounds.
Addition Reactions: It can add to carbon-carbon multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, acting as a strong base.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and various electrophiles. The reactions are typically carried out in aprotic solvents like THF or diethyl ether, under inert atmosphere conditions to prevent oxidation or hydrolysis .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated product, while addition to a carbonyl compound would form an alcohol after hydrolysis .
Scientific Research Applications
Lithium (methylideneamino)(diphenyl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the preparation of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of lithium (methylideneamino)(diphenyl)methanide involves its strong nucleophilic and basic properties. The lithium atom stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity allows it to participate in a wide range of chemical transformations, including nucleophilic substitution, addition, and deprotonation reactions .
Comparison with Similar Compounds
Similar Compounds
Phenyllithium: Another organolithium compound with similar nucleophilic properties but lacks the methylideneamino group.
Methyllithium: A simpler organolithium reagent with a single methyl group attached to lithium.
Butyllithium: A widely used organolithium reagent with a butyl group, known for its strong basicity and nucleophilicity.
Uniqueness
Lithium (methylideneamino)(diphenyl)methanide is unique due to the presence of both the methylideneamino and diphenyl groups, which provide additional steric and electronic effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
62506-90-5 |
|---|---|
Molecular Formula |
C14H12LiN |
Molecular Weight |
201.2 g/mol |
IUPAC Name |
lithium;N-(diphenylmethyl)methanimine |
InChI |
InChI=1S/C14H12N.Li/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H2;/q-1;+1 |
InChI Key |
VFYSOZKKOMFORA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=N[C-](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















